molecular formula C11H10ClN3 B2492955 N-benzyl-5-chloropyrimidin-2-amine CAS No. 856974-03-3

N-benzyl-5-chloropyrimidin-2-amine

Cat. No. B2492955
CAS RN: 856974-03-3
M. Wt: 219.67
InChI Key: QEUOFWQMVNLKPM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance (Hazard Statements: H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye exposure .

Scientific Research Applications

Pharmacological Applications

“N-benzyl-5-chloropyrimidin-2-amine” is a type of diazine alkaloid, which is a two-nitrogen containing compound found in nature . These compounds are central building blocks for a wide range of pharmacological applications . They exhibit various biological activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, including “N-benzyl-5-chloropyrimidin-2-amine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

“N-benzyl-5-chloropyrimidin-2-amine” has been reported to exhibit antimicrobial and antifungal activities.

Antiparasitic Applications

This compound has also been reported to exhibit antiparasitic activities .

Diuretic Applications

“N-benzyl-5-chloropyrimidin-2-amine” has been reported to exhibit diuretic activities .

Antitumor Applications

This compound has been reported to exhibit antitumor activities .

Antifilarial Applications

“N-benzyl-5-chloropyrimidin-2-amine” has been reported to exhibit antifilarial activities .

DNA Topoisomerase II Inhibitor Applications

This compound has been reported to inhibit DNA topoisomerase II .

Safety and Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

N-benzyl-5-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUOFWQMVNLKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloropyrimidin-2-amine

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